molecular formula HMoO2P-6 B3418322 Molybdenum hydroxide oxide phosphate CAS No. 12263-13-7

Molybdenum hydroxide oxide phosphate

Cat. No. B3418322
CAS RN: 12263-13-7
M. Wt: 159.93 g/mol
InChI Key: FROPCQVXXZDEBU-UHFFFAOYSA-M
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Patent
US08940771B2

Procedure details

N-[5-(2-Bromo-acetyl)-4-methyl-thiazol-2-yl]-acetamide (71.6 mg) (prepared by the procedure of WO 2005/068444) is dissolved in CH3OH (5 mL) at RT, followed by addition of thiopropionamide (21.4 mg) and ammonium phosphomolybdate×H2O (37.5 mg). After completion of the reaction, water is added (25 mL) and the precipitate is filtered off to obtain the title compound as a dark green powder. Title compound: HPLC (Method F) RT 4.86 minutes; MS (Method D) M+H 268.2 and M−H 266.2.
Quantity
71.6 mg
Type
reactant
Reaction Step One
Quantity
21.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
37.5 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[S:9][C:8]([NH:10][C:11](=[O:13])[CH3:12])=[N:7][C:6]=1[CH3:14])=O.[C:15]([NH2:19])(=[S:18])[CH2:16][CH3:17].O>CO.[OH-].[O-2].[P-3].[Mo]>[CH2:16]([C:15]1[S:18][CH:2]=[C:3]([C:5]2[S:9][C:8]([NH:10][C:11](=[O:13])[CH3:12])=[N:7][C:6]=2[CH3:14])[N:19]=1)[CH3:17] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
71.6 mg
Type
reactant
Smiles
BrCC(=O)C1=C(N=C(S1)NC(C)=O)C
Step Two
Name
Quantity
21.4 mg
Type
reactant
Smiles
C(CC)(=S)N
Name
Quantity
37.5 mg
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[O-2].[P-3].[Mo]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added (25 mL)
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1SC=C(N1)C1=C(N=C(S1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.